methyl 6-formyl-1H-indole-2-carboxylate
Overview
Description
Methyl 6-formyl-1H-indole-2-carboxylate: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Methyl 6-formyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the biological context and the specific derivative of the indole compound .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes in the function of these targets . For example, some indole derivatives have been shown to inhibit the production of certain proteins or enzymes, thereby affecting the biological processes that these proteins or enzymes are involved in .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been shown to inhibit the production of β-amyloid, a protein that plays a key role in the pathogenesis of Alzheimer’s disease . Other indole derivatives have been found to inhibit ion exchange, melatonin synthesis, and aziridine production .
Pharmacokinetics
It has been noted that some indole derivatives are able to cross the blood-brain barrier, which suggests that they may have good bioavailability in the brain .
Result of Action
The result of the action of this compound can vary depending on the specific biological context. Given its potential inhibitory effects on various proteins and enzymes, it may have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-formyl-1H-indole-2-carboxylate typically involves the formation of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent formylation and esterification steps are used to introduce the formyl and carboxylate groups, respectively.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various functional groups onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-formyl-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products Formed:
Oxidation: Methyl 6-carboxy-1H-indole-2-carboxylate.
Reduction: Methyl 6-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Methyl 6-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 6-amino-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 6-methoxy-1H-indole-2-carboxylate: Studied for its anticancer properties.
Methyl 6-hydroxy-1H-indole-2-carboxylate: Investigated for its antioxidant activity.
Uniqueness: Methyl 6-formyl-1H-indole-2-carboxylate is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
methyl 6-formyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-5-8-3-2-7(6-13)4-9(8)12-10/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOYUDCWORENC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279324 | |
Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-82-9 | |
Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104291-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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